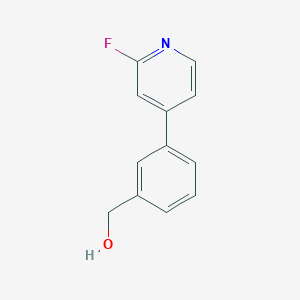

(3-(2-Fluoropyridin-4-yl)phenyl)methanol

Description

Contemporary Relevance of Fluoropyridine-Containing Chemical Entities in Advanced Research

The incorporation of a fluorine atom into a pyridine (B92270) ring has become a widely utilized strategy in modern drug discovery and development. Organofluorine compounds, in general, are a significant class of molecules, with at least one carbon-fluorine bond. ebi.ac.uk The presence of fluorine can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov This is evidenced by the numerous fluorinated heterocyclic compounds that have received FDA approval in recent years. mdpi.com For instance, the inclusion of a fluorine atom in the structure of Vericiguat, a guanylate cyclase stimulator, enhances its metabolic stability. mdpi.com Similarly, the fluorine atoms in Lemborexant are crucial for its high in vitro binding affinity and favorable pharmacological profile. mdpi.com The 2-fluoropyridine (B1216828) moiety, specifically, is utilized in the development of radiolabeled compounds for applications such as positron-emission tomography (PET) imaging. nih.gov

The Phenylmethanol Moiety as a Promising Structural Feature in Molecular Design

The phenylmethanol group, also known as benzyl (B1604629) alcohol, is a fundamental structural unit in organic chemistry and is found in a variety of biologically active compounds. nih.govresearchgate.net This moiety consists of a benzene (B151609) ring substituted with a hydroxymethyl group. nih.gov The phenylmethanol scaffold provides a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate a compound's properties. It can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets. The use of such "privileged scaffolds" is a recognized strategy in medicinal chemistry to expedite the drug discovery process. nih.gov The phenylmethanol structure serves as a valuable template for designing compounds that can interact with a range of biological targets, including those in the central nervous system. nih.gov

Overview of Academic Inquiry into (3-(2-Fluoropyridin-4-yl)phenyl)methanol and its Congeners

While dedicated research articles focusing solely on this compound are not extensively present in the public domain, its availability from various chemical suppliers indicates its use as a building block in organic synthesis and medicinal chemistry research. The academic inquiry into this compound can be inferred from the broader interest in its structural analogs, or congeners. These related molecules, which feature variations in the substitution pattern or the nature of the halogen on the pyridine ring, are instrumental in structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for a desired biological effect. The table below lists several congeners of this compound, highlighting the chemical diversity being explored.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | Not Available | C12H10FNO | The primary subject of this article. |

| (2-Fluoropyridin-4-yl)methanol | 131747-60-9 | C6H6FNO | An isomer, potentially used as a comparative compound in research. matrixscientific.comsynquestlabs.com |

| (3-(2-Fluoropyridin-3-yl)phenyl)methanol | 1349716-59-1 | C12H10FNO | A positional isomer, useful for studying the impact of substituent placement. bldpharm.com |

| (3-Chloropyridin-4-yl)phenyl methanol (B129727) | Not Available | C12H10ClNO | A chloro-analog, used as an intermediate in pharmaceutical development. chemimpex.com |

| (2-chloro-3-fluoropyridin-4-yl)methanol | Not Available | C6H5ClFNO | A di-halogenated analog, offering different electronic properties. uni.lu |

| (2-Bromo-3-fluoropyridin-4-yl)methanol | 1227601-75-3 | C6H5BrFNO | A bromo-fluoro analog, for exploring halogen-specific interactions. synquestlabs.com |

| (3,5-dichloro-2-fluoropyridin-4-yl)methanol | Not Available | C6H4Cl2FNO | A tri-halogenated analog, providing further structural diversity. uni.lu |

| (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | 881674-58-4 | C11H10FNO | An analog with a pyrrole (B145914) ring instead of a pyridine ring. bldpharm.com |

| [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol | 677312-75-3 | C12H16FNO | An analog with a piperidinyl substituent. synquestlabs.com |

| [3-(4-Fluorohexa-2,4-dien-3-yl)phenyl]methanol | Not Available | C13H15FO | An analog with a fluorinated aliphatic chain. nih.gov |

This table is generated based on available data from chemical suppliers and databases and is intended for informational purposes.

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

[3-(2-fluoropyridin-4-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10FNO/c13-12-7-11(4-5-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |

InChI Key |

VLFQBXGOXLAXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NC=C2)F)CO |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 3 2 Fluoropyridin 4 Yl Phenyl Methanol and Its Derivatives

Strategic Approaches to Constructing the 2-Fluoropyridine-4-yl Substructure

The formation of the 2-fluoropyridine-4-yl moiety is a critical step in the synthesis of the target compound. Several methodologies can be employed, including metal-catalyzed cross-coupling reactions, modern fluorination techniques, and heterocyclic assembly routes.

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of the (2-Fluoropyridin-4-yl)phenyl backbone.

A common strategy involves the coupling of a suitably functionalized pyridine (B92270) with a phenyl derivative. For instance, a Suzuki-Miyaura coupling can be envisioned between 2-fluoropyridine-4-boronic acid and (3-bromophenyl)methanol or a protected analogue. The synthesis of 2-fluoropyridine-4-boronic acid itself is a key preliminary step, often achieved through halogen-metal exchange of a brominated precursor followed by reaction with a borate ester.

Alternatively, a Negishi coupling offers another efficient route. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target scaffold, this could involve the reaction of a (2-fluoropyridin-4-yl)zinc halide with a 3-halophenylmethanol derivative. The Negishi coupling is known for its high functional group tolerance and can be a valuable alternative to other cross-coupling methods.

| Coupling Reaction | Pyridine Precursor | Phenyl Precursor | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | 2-Fluoropyridine-4-boronic acid | (3-Bromophenyl)methanol | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild reaction conditions, commercially available reagents. |

| Negishi | 4-Halo-2-fluoropyridine | (3-Zinchalide)phenylmethanol | Pd or Ni catalyst | High functional group tolerance. |

Novel Fluorination Techniques for Pyridine Ring Systems

The introduction of a fluorine atom onto the pyridine ring can be achieved through various modern fluorination techniques. Electrophilic fluorination is a common approach, utilizing reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The regioselectivity of the fluorination can be influenced by the substituents already present on the pyridine ring.

Nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor is another viable strategy. For example, starting with a 2,4-dihalopyridine, selective displacement of one halogen with fluoride can be achieved under controlled conditions. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which can be exploited for selective functionalization.

| Fluorination Method | Starting Material | Reagent | Key Features |

| Electrophilic Fluorination | Substituted Pyridine | Selectfluor® | Direct C-H fluorination. |

| Nucleophilic Aromatic Substitution | 2,4-Dihalopyridine | Fluoride source (e.g., KF) | Regioselective substitution. |

Cyclization and Heterocycle Assembly Routes to Fluoropyridines

The construction of the fluorinated pyridine ring can also be accomplished through cyclization reactions. This "bottom-up" approach involves the assembly of the heterocyclic ring from acyclic precursors that already contain the desired fluorine atom. While potentially more complex, this strategy can offer a high degree of control over the substitution pattern of the final pyridine ring. Various condensation and cyclization strategies have been developed for the synthesis of substituted pyridines, and these can be adapted to incorporate fluorine-containing building blocks.

Elaboration of the Phenylmethanol Core

Once the biaryl linkage is established, the focus shifts to the introduction and modification of the hydroxymethyl group on the phenyl ring.

Introduction of the Hydroxymethyl Group onto the Phenyl Ring

There are several methods to introduce a hydroxymethyl group onto a phenyl ring. A common approach is the reduction of a corresponding benzoic acid or benzaldehyde derivative. For instance, if the cross-coupling reaction is performed with 3-(2-fluoropyridin-4-yl)benzoic acid, the carboxylic acid can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Alternatively, a formylation reaction can be carried out on a 3-(2-fluoropyridin-4-yl)bromobenzene intermediate, followed by reduction of the resulting aldehyde. The Vilsmeier-Haack reaction or the use of organometallic reagents such as n-butyllithium followed by quenching with dimethylformamide (DMF) are common formylation methods.

A more direct approach involves a Grignard reaction. A Grignard reagent prepared from 3-(2-fluoropyridin-4-yl)bromobenzene can react with formaldehyde to directly yield (3-(2-Fluoropyridin-4-yl)phenyl)methanol.

| Method | Precursor | Reagents | Product |

| Reduction | 3-(2-Fluoropyridin-4-yl)benzoic acid | LiAlH₄ or BH₃ | This compound |

| Formylation then Reduction | 3-(2-Fluoropyridin-4-yl)bromobenzene | 1. n-BuLi, DMF 2. NaBH₄ | This compound |

| Grignard Reaction | 3-(2-Fluoropyridin-4-yl)bromobenzene | Mg, Formaldehyde | This compound |

Synthetic Transformations Involving Aromatic Substitution on Phenyl Rings

Further functionalization of the phenyl ring can be achieved through various aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be used to introduce additional substituents. The directing effects of the existing 2-fluoropyridin-4-yl and hydroxymethyl groups will influence the position of the incoming electrophile.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. By using a directing group, typically a heteroatom-containing substituent, deprotonation with a strong base occurs specifically at the ortho position, allowing for the introduction of a wide range of electrophiles. This method could be employed to introduce substituents ortho to the hydroxymethyl group or another directing group on the phenyl ring of a suitable precursor.

Coupling Strategies for Assembling the Biphenyl (B1667301) Linkage

The central challenge in synthesizing this compound lies in the construction of the C-C bond between the 2-fluoropyridine (B1216828) and the phenylmethanol moieties. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for forming such biaryl linkages.

The formation of the biaryl scaffold of this compound is typically achieved through regioselective cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most extensively used methods for C(sp²)–C(sp²) bond formation due to its functional group tolerance and the commercial availability of boronic acids. nih.gov The general reaction would involve coupling a 2-fluoropyridine derivative with a substituted phenylboronic acid. For the target molecule, this would entail the reaction between 4-substituted-2-fluoropyridine (e.g., 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine) and (3-(hydroxymethyl)phenyl)boronic acid.

Alternative strategies include the Negishi cross-coupling, which has been successfully applied in a continuous-flow method for the regioselective arylation of fluoropyridines. researchgate.net This procedure involves a three-step sequence of metalation, zincation, and Negishi cross-coupling, providing efficient access to functionalized 2-fluorobiaryl products. researchgate.net Other methods like Rh(III)-catalyzed C-H functionalization have also been developed for preparing multi-substituted 3-fluoropyridines, demonstrating the diverse approaches available for functionalizing pyridine rings, which can be adapted for biaryl synthesis. nih.gov

The regioselectivity of these reactions is crucial. For instance, in a 2-fluoro-4-halopyridine substrate, coupling reactions like the Buchwald-Hartwig amination have shown high selectivity for the 4-position over the 2-position, which is a principle that can be extended to carbon-carbon bond forming reactions. researchgate.net This selectivity ensures the correct constitutional isomer of the biaryl product is formed.

Optimizing reaction conditions is critical for transitioning from laboratory-scale synthesis to large-scale production, ensuring high yields, purity, and cost-effectiveness. covasyn.comnih.gov For Suzuki-Miyaura couplings, key parameters include the choice of catalyst, ligand, base, solvent, and temperature. chemistryviews.orgmdpi.com Machine learning and Design of Experiments (DoE) have emerged as powerful tools to navigate the complex interplay of these variables and identify robust conditions applicable to a wide range of substrates. covasyn.comchemistryviews.org

A typical optimization workflow involves screening various palladium catalysts, phosphine ligands, bases, and solvent systems. For the synthesis of 2-arylpyridines, catalysts like Pd(dppf)Cl₂ have proven effective. nih.govresearchgate.net The choice of base and solvent is also critical; for example, aqueous solutions of bases like Na₃PO₄ in solvents such as dioxane are commonly employed. nih.govresearchgate.net Microwave heating can also be utilized to accelerate reaction times. researchgate.netmdpi.com A continuous-flow methodology not only allows for precise temperature control, which is vital for regioselectivity, but also enhances scalability and safety. researchgate.net

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Efficient for coupling aryl halides with boronic acids. Catalyst choice affects yield and reaction rate. | nih.govresearchgate.netnih.gov |

| Ligand | dppf, KenPhos | Stabilizes the palladium catalyst and influences the efficiency of oxidative addition and reductive elimination steps. Chiral ligands can induce enantioselectivity. | nih.govnih.gov |

| Base | Na₃PO₄, K₃PO₄, Cs₂CO₃ | Activates the boronic acid component for transmetalation. The strength and type of base can significantly impact the reaction yield. | nih.govresearchgate.netsemanticscholar.org |

| Solvent | Dioxane/Water, Toluene, THF | Solubility of reactants and catalyst. Aprotic polar solvents are common. Water can be beneficial in some cases. | nih.govresearchgate.netsemanticscholar.org |

| Temperature | 65-120 °C | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to side products. Microwave irradiation can be used for rapid heating. | nih.govmdpi.com |

Advanced Synthetic Strategies for Analogues and Stereoisomers

Beyond the synthesis of the parent compound, methodologies for creating analogues with modified properties and for controlling stereochemistry are essential.

The 2-fluoropyridine ring is amenable to further functionalization, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom. The reaction of 2-fluoropyridine with NaOEt is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position towards nucleophiles. acs.org This allows for the introduction of a wide range of substituents, including alkoxy, amino, and indole groups. acs.orgnih.gov SNAr reactions on 2-fluoropyridines can be performed under conditions mild enough to tolerate various functional groups like esters, ketones, and amides. acs.orgnih.gov

Furthermore, C-H functionalization offers a direct way to introduce substituents at other positions on the pyridine ring without pre-existing handles. nih.gov For example, regioselective ortho-lithiation of halopyridines allows for the introduction of electrophiles at specific vacant positions. researchgate.net

| Reaction Type | Reagents | Position of Functionalization | Description | Reference |

|---|---|---|---|---|

| SNAr | Nucleophiles (e.g., R-OH, R-NH₂, Indole) | C2 (replaces Fluorine) | Substitution of the fluorine atom with various nucleophiles. Generally proceeds under mild conditions. | acs.orgnih.gov |

| C-H Lithiation/Functionalization | LDA, then Electrophile (E+) | C3 or other vacant positions | Directed metalation allows for regioselective introduction of functional groups at specific C-H bonds. | researchgate.net |

| Cross-Coupling | Organometallic reagents | Other halogenated positions | If other halogens are present on the ring, they can be subjected to further cross-coupling reactions. | researchgate.net |

The phenyl ring can be functionalized before or after the key biaryl coupling step. Standard electrophilic aromatic substitution reactions can introduce a variety of substituents, although the directing effects of the existing groups must be considered. The methanol (B129727) group itself is a versatile handle for further transformations. It can be oxidized to the corresponding benzaldehyde or benzoic acid, which can then be converted into a wide array of other functional groups such as amides, esters, or nitriles. The benzyl (B1604629) alcohol moiety can also participate in C-H functionalization reactions, for instance, C-H acylation of the biaryl scaffold using benzyl alcohols as reagents has been reported. researchgate.net

Since rotation around the C-C bond connecting the two rings in sterically hindered biaryls can be restricted, these molecules can exhibit axial chirality (atropisomerism). nih.govscripps.edu While this compound itself is not sterically hindered enough to be atropisomeric at room temperature, its derivatives with bulky ortho-substituents could be. The enantioselective synthesis of such axially chiral biaryls is a significant area of research. nih.gov

The asymmetric Suzuki-Miyaura coupling is a powerful method for achieving this, employing a palladium catalyst with a chiral ligand (e.g., KenPhos, BaryPhos). nih.govnih.gov This approach can generate biaryl amides and other derivatives in high yield and with excellent enantioselectivity (ee). nih.gov This methodology has been successfully applied to synthesize axially chiral heterocyclic biaryls. nih.gov

Alternatively, a racemic mixture of a chiral derivative can be separated into its constituent enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 2 Fluoropyridin 4 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of (3-(2-Fluoropyridin-4-yl)phenyl)methanol is predicted to exhibit distinct signals corresponding to each unique proton environment. The benzylic protons of the hydroxymethyl (-CH₂OH) group are expected to appear as a singlet around 4.7 ppm, a characteristic chemical shift for protons adjacent to both an aromatic ring and an oxygen atom. hmdb.cayoutube.com The hydroxyl (-OH) proton itself would likely present as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically falls in the 2.0-5.0 ppm range. libretexts.org

The aromatic region of the spectrum would be more complex. The phenyl ring contains four protons, which would give rise to a series of multiplets between approximately 7.2 and 7.6 ppm. The pyridine (B92270) ring protons are anticipated at slightly more downfield positions due to the electron-withdrawing nature of the nitrogen atom. Specifically, the proton at the C6 position is expected around 8.2 ppm as a doublet, the C5 proton as a doublet of doublets around 7.1 ppm, and the C3 proton as a doublet around 7.0 ppm, with its signal split by the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 2.0-5.0 | broad s | - |

| -CH₂OH | ~4.7 | s | - |

| Phenyl H (4H) | 7.2-7.6 | m | - |

| Pyridine H-3 | ~7.0 | d | ~3-4 (³JHF) |

| Pyridine H-5 | ~7.1 | dd | ~5 (³JHH), ~1-2 (⁵JHF) |

This table contains predicted data based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, thirteen distinct signals are expected. The benzylic carbon of the -CH₂OH group would appear around 65 ppm. The twelve aromatic carbons would resonate in the downfield region of approximately 110-165 ppm.

A key feature would be the signal for the C2 carbon of the pyridine ring, which is directly bonded to the fluorine atom. This signal is predicted to be a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of about 240-260 Hz, appearing around 163 ppm. chemicalbook.comacs.org Other carbons in the pyridine ring (C3, C4) will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| -CH₂OH | ~65 | - |

| Phenyl C (6C) | 125-145 | - |

| Pyridine C-3 | ~109 | ~35-40 (²JCF) |

| Pyridine C-5 | ~119 | ~4-5 (⁴JCF) |

| Pyridine C-6 | ~150 | ~2-3 (⁵JCF) |

| Pyridine C-4 | ~152 | ~15-20 (³JCF) |

This table contains predicted data based on established principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of the Fluoro-Substituent

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a pyridine ring can vary, but for a 2-fluoropyridine (B1216828) derivative, it is typically observed in the range of -65 to -75 ppm relative to a standard like CFCl₃. spectrabase.comucsb.edu This signal would be split into a doublet due to coupling with the adjacent proton at the C3 position (³JHF).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the structural puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. sdsu.edu It would confirm the connectivity between adjacent protons on the phenyl ring and between the H5 and H6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. columbia.edu This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the -CH₂OH group and each C-H pair in the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated exact mass for the molecular formula C₁₂H₁₀FNO is 203.074642 Da. In an HRMS experiment, observing a protonated molecular ion [M+H]⁺ at m/z 204.08247 would confirm this elemental formula with high confidence.

Common fragmentation pathways for benzyl (B1604629) alcohols in a mass spectrometer include the loss of water (-18 Da) or the loss of the entire hydroxymethyl group (-31 Da). nih.govcapes.gov.brstackexchange.com Therefore, significant fragment ions might be observed at m/z 185 ([M-H₂O]⁺) and m/z 172 ([M-CH₂OH]⁺). Cleavage of the bond between the phenyl and pyridine rings could also occur, leading to further characteristic fragment ions.

Fragment Ion Analysis for Structural Inference

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in a mass spectrum offer a virtual roadmap to the molecule's structure. While a specific mass spectrum for this compound is not publicly available, we can predict its fragmentation behavior based on the principles of mass spectrometry and by analogy to similar compounds.

The molecular weight of this compound (C₁₂H₁₀FNO) is 203.21 g/mol . Upon electron ionization, the molecule is expected to lose an electron to form the molecular ion [M]⁺• at m/z 203. The subsequent fragmentation would likely proceed through several key pathways initiated by the cleavage of the most labile bonds.

One of the most probable initial fragmentation steps would be the loss of the hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da) from the benzylic alcohol moiety, leading to the formation of a stabilized benzyl-type cation. Another significant fragmentation pathway would involve the cleavage of the C-C bond between the phenyl ring and the fluoropyridine ring.

A closely related isomer, (3-fluoropyridin-4-yl)(phenyl)methanol, has reported low-resolution mass spectral data showing fragment ions at m/z 281 (M+), 275, 274, 266, and 105. rsc.org Although this is a different molecule, the presence of phenyl and pyridyl rings suggests that similar fragmentation patterns involving these stable aromatic structures are likely for this compound.

Based on these principles, a predicted fragmentation pattern for this compound is presented in the table below.

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 203 | [C₁₂H₁₀FNO]⁺• | (Molecular Ion) |

| 186 | [C₁₂H₉FN]⁺ | •OH |

| 185 | [C₁₂H₈FN]⁺ | H₂O |

| 172 | [C₁₁H₇FN]⁺ | HCO |

| 108 | [C₇H₇O]⁺ | C₅H₃FN |

| 96 | [C₅H₃FN]⁺• | C₇H₇O |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods are complementary, as the selection rules governing them differ.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the key functional groups are the hydroxyl group (-OH), the aromatic C-H bonds of the phenyl and pyridine rings, the C-F bond, the C-N bond within the pyridine ring, and the C-O bond of the alcohol.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings should give rise to several sharp bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the range of 1000-1400 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely be observed between 1000 and 1260 cm⁻¹.

A summary of the predicted characteristic IR absorption bands is provided in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | Phenyl & Pyridyl Rings | 3000-3100 | Weak to Medium |

| C=C/C=N Stretch | Aromatic Rings | 1400-1600 | Medium to Strong |

| C-F Stretch | Fluoropyridine | 1000-1400 | Strong |

| C-O Stretch | Primary Alcohol | 1000-1260 | Medium to Strong |

| Out-of-Plane C-H Bend | Aromatic Rings | 690-900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing vibrations, which are characteristic of the phenyl and pyridyl rings. These typically appear as sharp, intense bands in the fingerprint region of the spectrum. The symmetric C-C stretching modes of the aromatic rings would also be prominent. In contrast to IR spectroscopy, the O-H stretching vibration is generally weak in Raman spectra. The C-F and C-N stretching vibrations will also be Raman active and can provide further structural confirmation.

The following table summarizes the expected prominent Raman shifts for this compound.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring Breathing | Phenyl & Pyridyl Rings | 990-1010 | Strong |

| Aromatic C-H Stretch | Phenyl & Pyridyl Rings | 3000-3100 | Medium |

| C=C/C=N Stretch | Aromatic Rings | 1580-1620 | Strong |

| C-F Stretch | Fluoropyridine | 1000-1400 | Medium |

| C-O Stretch | Primary Alcohol | 1000-1260 | Weak to Medium |

X-ray Crystallography for Absolute Structure and Conformation Determination

While no experimental crystal structure for this compound has been reported, we can hypothesize its solid-state structure based on the known crystal structures of similar molecules, such as phenyl(pyridin-2-yl)methanol. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring strongly suggests the formation of intermolecular hydrogen bonds of the O-H···N type. These interactions are likely to be a dominant feature in the crystal packing, potentially leading to the formation of chains or other supramolecular assemblies.

Furthermore, the two aromatic rings (phenyl and fluoropyridinyl) are expected to be non-coplanar due to steric hindrance. The dihedral angle between these rings would be a key conformational parameter. The crystal packing is also likely to be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical table of crystallographic parameters, representative of a molecule of this type, is presented below. This data is not experimental but serves as an illustration of the kind of information that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 970 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.39 |

| Hydrogen Bond (O-H···N) distance (Å) | 2.8 |

| Dihedral Angle (Phenyl-Pyridyl) (°) | 55 |

Computational Chemistry and Theoretical Modeling Studies of 3 2 Fluoropyridin 4 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules with a high degree of accuracy. For (3-(2-Fluoropyridin-4-yl)phenyl)methanol, DFT calculations can elucidate its fundamental electronic characteristics and reactivity.

Ground State Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the 2-fluoropyridine (B1216828) ring, the phenyl ring, and the methanol (B129727) group.

Studies on related molecules, such as 2-fluoropyridine and substituted phenylmethanols, provide a basis for predicting the structural parameters of this compound. researchgate.netresearchgate.net The C-F bond in the 2-fluoropyridine ring is expected to have a length of approximately 1.34 Å. The bond distances within the pyridine (B92270) and phenyl rings are predicted to be similar to those in pyridine and benzene (B151609), respectively, with slight variations due to the substituents. researchgate.net The C-O bond of the methanol group is anticipated to be around 1.43 Å, and the O-H bond approximately 0.96 Å.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.34 Å |

| C-N (pyridine) | 1.33 Å | |

| C-C (inter-ring) | 1.49 Å | |

| C-O (methanol) | 1.43 Å | |

| O-H (methanol) | 0.96 Å | |

| Bond Angle | C-C-N (pyridine) | 123.8° |

| F-C-C (pyridine) | 117.5° | |

| C-C-C (inter-ring) | 120.5° | |

| C-C-O (methanol) | 110.2° | |

| Dihedral Angle | F-C-C-N (pyridine) | 0.0° |

| C-C-C-C (inter-ring) | ~40-50° |

Note: These values are illustrative and based on typical DFT calculations for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. jmaterenvironsci.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylmethanol moiety, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the electron-deficient 2-fluoropyridine ring, making it the site for nucleophilic attack. The energy difference between these orbitals can be calculated using DFT, providing a quantitative measure of the molecule's reactivity.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating these as potential hydrogen bond acceptor sites. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a hydrogen bond donor site. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. This information is critical for understanding how the molecule might interact with a biological receptor.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). This can help in understanding the mechanism of action and in designing more potent and selective inhibitors.

Binding Mode Analysis within Target Active Sites

Given the diaryl structure of this compound, potential protein targets could include kinases, which are often implicated in diseases like cancer. nih.gov For instance, kinases have a well-defined ATP-binding pocket where inhibitors with similar structural motifs can bind. A molecular docking simulation would involve placing the this compound molecule into the active site of a selected kinase and calculating the most favorable binding pose.

The analysis of the binding mode would focus on the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. Key interactions could include:

Hydrogen bonds: The hydroxyl group of the methanol moiety and the nitrogen atom of the pyridine ring are likely to form hydrogen bonds with appropriate donor or acceptor residues in the active site.

Pi-pi stacking: The aromatic phenyl and pyridine rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The nonpolar regions of the molecule will likely interact with hydrophobic pockets in the active site.

Halogen bonds: The fluorine atom on the pyridine ring could potentially form a halogen bond with an electron-rich atom in the protein.

Prediction of Binding Affinities and Energetics

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. nih.gov This score is typically expressed in terms of free energy of binding (ΔG), with more negative values indicating a stronger and more favorable interaction. By calculating the binding affinities for a series of related compounds, researchers can predict which molecules are most likely to be potent inhibitors.

For this compound, docking simulations against a panel of relevant protein targets could provide a rank-ordering of its potential efficacy. This information is invaluable for prioritizing compounds for experimental testing.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Protein Target (Hypothetical) | p38 Mitogen-Activated Protein Kinase (p38 MAPK) |

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | Met109 (backbone H-bond with OH), Gly110 (backbone H-bond with N of pyridine), Lys53 (H-bond with OH), Leu167 (hydrophobic interaction), Phe169 (pi-pi stacking with phenyl ring) |

| Predicted Binding Mode | The 2-fluoropyridine ring occupies the adenine-binding region, with the phenylmethanol moiety extending into a deeper hydrophobic pocket. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

For a molecule like this compound, a key area of interest for MD simulations is the rotational barrier and preferred dihedral angle between the 2-fluoropyridine and the phenyl ring. The presence of the fluorine atom at the 2-position of the pyridine ring is expected to have a significant impact on this conformation. Studies on other fluorinated biaryl systems have shown that fluorine substitution can induce a substantial twist in the dihedral angle between the aromatic rings. acs.org This is attributed to steric hindrance and electrostatic repulsion involving the fluorine atom. In the solid state, biphenyl (B1667301) itself is nearly planar, but in solution and the gas phase, it adopts a more twisted conformation. acs.org The introduction of fluorine atoms, particularly at the ortho positions, generally favors a more twisted conformation to alleviate steric clashes. acs.org

The solvation of this compound, particularly the hydroxymethyl group and the fluorinated pyridine nitrogen, would also be a critical aspect to investigate via MD simulations. The hydroxyl group is a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. The fluorine atom can also participate in weaker interactions. MD simulations in explicit solvent models, such as water, would reveal the stability and dynamics of the hydration shell around these functional groups. Computational studies on fluorinated piperidines have highlighted the significant role of solvation and solvent polarity in determining conformational preferences. researchgate.net

A hypothetical MD simulation of this compound would likely focus on the parameters outlined in the following table, based on typical simulations of similar small molecules.

Table 1: Hypothetical Parameters for MD Simulation of this compound

| Parameter | Description | Typical Value/Condition | Rationale |

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, or OPLS | Commonly used for organic and drug-like molecules. |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water) | To accurately model specific hydrogen bonding and solvation effects. |

| System Size | Dimensions of the simulation box. | ~50 Å x 50 Å x 50 Å | To minimize interactions of the solute with its periodic images. |

| Simulation Time | Duration of the simulation. | 100-500 nanoseconds | To ensure adequate sampling of conformational space. |

| Temperature | Temperature of the system. | 300 K | To simulate physiological conditions. |

| Pressure | Pressure of the system. | 1 atm | To simulate standard atmospheric pressure. |

The results of such simulations would provide valuable insights into the molecule's dynamic behavior, which is crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound have been detailed in the available literature, the principles of QSAR can be applied to this compound and its analogs to predict their biological activities. QSAR studies on related classes of compounds, such as pyridine derivatives and other kinase inhibitors, provide a framework for how such a model could be developed.

A QSAR study on this class of compounds would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are broadly categorized as 1D, 2D, and 3D descriptors.

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and electronic properties like dipole moment and molecular electrostatic potential.

The development of a QSAR model typically follows these steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The following table provides examples of descriptor classes and specific descriptors that would be relevant for a QSAR study of this compound and its analogs.

Table 2: Relevant Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Related to size and bioavailability. |

| Topological | Balaban J index | A graph-based index that describes the branching and shape of a molecule. | Can correlate with receptor binding. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. | Important for protein-ligand interactions. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar residues in a binding site. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to chemical reactivity and stability. |

| Feature-Based | Number of H-bond Donors/Acceptors | Count of functional groups capable of donating or accepting hydrogen bonds. | Critical for specific interactions with biological targets. |

A validated QSAR model for this chemical series could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Cheminformatics and Virtual Screening for Ligand Discovery and Optimization

Cheminformatics and virtual screening are integral components of modern drug discovery, enabling the rapid identification and optimization of new ligands for biological targets. For a scaffold such as this compound, which is likely to be explored as an inhibitor for various protein targets like kinases, these computational techniques are invaluable.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is built based on the common structural features of known active compounds. This model is then used to search for new molecules with similar features. For this compound, if other similar fluoropyridinyl compounds are known to be active, a pharmacophore model could be constructed based on the arrangement of the pyridine nitrogen, the fluorine atom, the phenyl ring, and the hydroxyl group.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where candidate ligands are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function.

A virtual screening campaign to find new ligands based on the this compound scaffold would likely involve the steps outlined in the table below.

Table 3: Typical Workflow for Virtual Screening

| Step | Description | Key Considerations |

| 1. Target Selection and Preparation | Identifying the biological target and preparing its 3D structure for docking (if using SBVS). | Ensuring the protein structure is of high resolution and properly prepared (e.g., adding hydrogens, assigning protonation states). |

| 2. Compound Library Preparation | Selecting and preparing a library of compounds for screening. This can be a commercial library or a custom-designed library. | Generating 3D conformers for each molecule and assigning correct protonation states. |

| 3. Docking and Scoring (for SBVS) | Docking each compound in the library into the target's binding site and scoring the predicted binding poses. | Choosing an appropriate docking program and scoring function. |

| 4. Pharmacophore Modeling (for LBVS) | Creating a pharmacophore model based on known active ligands. | Selecting a representative set of active compounds to build a robust model. |

| 5. Hit Selection and Filtering | Selecting the top-ranking compounds based on docking scores or pharmacophore fit. Applying filters for drug-likeness (e.g., Lipinski's Rule of Five). | Balancing predicted potency with desirable physicochemical properties. |

| 6. Experimental Validation | Purchasing and testing the most promising hits in biological assays to confirm their activity. | The ultimate validation of the in silico predictions. |

Collaborative virtual screening efforts have proven successful in rapidly expanding hit chemotypes for various diseases. nih.govrsc.org For instance, in silico probing of proprietary compound collections has enabled the quick identification of analogs with improved activity and selectivity. nih.govrsc.org Cheminformatics tools are also crucial for hit-to-lead optimization, where the initial "hits" from a screen are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. By analyzing the structure-activity relationships (SAR) of the initial hits, medicinal chemists can design new analogs with a higher probability of success.

Biochemical and Molecular Pharmacology of 3 2 Fluoropyridin 4 Yl Phenyl Methanol in Pre Clinical in Vitro Models

Target Identification and Validation through In Vitro Binding Assays

There is no publicly available data from enzyme inhibition assays or receptor antagonist/agonist profiling to suggest that (3-(2-Fluoropyridin-4-yl)phenyl)methanol has been tested against Phosphodiesterase 2A, Lysine-Specific Demethylase 1, Glycogen Synthase Kinase 3β, Dihydroorotate Dehydrogenase, Aurora Kinases, Integrin α5β1, or the P2X7 receptor.

Elucidation of Molecular Mechanism of Action in Cellular Systems

Without initial target identification, no studies have been conducted to assess pathway perturbations, cellular responses, or the protein-ligand binding kinetics and thermodynamics of this compound.

Assessment of Selective Biological Activities in In Vitro Cell-Based Models

There are no published reports detailing the selective biological activities of this compound in any in vitro cell-based models.

Table of Mentioned Compounds

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the specified compound, as no research findings on its biological activities or radiolabeling have been published in the accessible scientific domain. General methodologies for the screening and development processes you've outlined exist, but they have not been applied to or reported for "this compound".

To generate the requested article, dedicated pre-clinical in vitro studies on "this compound" would first need to be conducted and their results published.

Future Research Trajectories and Academic Impact of Fluoropyridine Phenylmethanol Chemistry

Emerging Methodologies in Organic Synthesis for Fluorinated Compounds

The synthesis of fluorinated organic compounds, including fluoropyridine derivatives, is a field of intense research, driven by the significant impact of fluorine on the physicochemical and biological properties of molecules. Traditional methods for introducing fluorine often require harsh conditions and offer limited regioselectivity. However, recent advancements are providing milder and more precise tools for the synthesis of complex fluorinated molecules like (3-(2-Fluoropyridin-4-yl)phenyl)methanol.

Late-stage fluorination has emerged as a particularly powerful strategy. This approach allows for the introduction of fluorine atoms at a late step in a synthetic sequence, enabling the rapid diversification of complex molecular scaffolds. Techniques such as C-H fluorination, using electrophilic or radical fluorinating reagents, are becoming increasingly sophisticated. For instance, the use of palladium catalysts with bespoke ligands has enabled the site-selective fluorination of pyridine (B92270) rings, a challenging task due to the coordinating nature of the nitrogen atom.

Another area of significant progress is in the use of flow chemistry for fluorination reactions. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when handling highly reactive and potentially hazardous fluorinating agents like elemental fluorine or perchloryl fluoride. This technology not only improves the safety profile of fluorination reactions but can also lead to higher yields and purities.

Furthermore, the development of novel fluorinating reagents continues to expand the synthetic chemist's toolbox. Reagents that are more stable, less toxic, and offer unique reactivity profiles are constantly being reported. These advancements are crucial for the efficient and sustainable synthesis of fluoropyridine-phenylmethanol derivatives and other fluorinated compounds, paving the way for their broader application in drug discovery and materials science.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery for Scaffold Optimization

The vast chemical space of possible fluoropyridine-phenylmethanol derivatives presents both an opportunity and a challenge for drug discovery. The integration of artificial intelligence (AI) and machine learning (ML) is rapidly becoming an indispensable tool for navigating this complexity and accelerating the discovery of new bioactive molecules.

Predictive Modeling: Machine learning models can be trained to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), based on the molecular structure. This allows for the in silico screening of virtual libraries of fluoropyridine-phenylmethanol analogues, prioritizing the synthesis of compounds with the highest probability of success.

Generative Models: Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel molecular structures with desired properties. By learning from existing data, these models can propose new fluoropyridine-phenylmethanol derivatives that are predicted to be active against a specific biological target.

Retrosynthesis Planning: AI tools are also being developed to assist in the design of synthetic routes for target molecules. These platforms can analyze the structure of a complex fluoropyridine-phenylmethanol derivative and propose a step-by-step synthetic pathway, saving significant time and resources in the laboratory.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridine-Phenylmethanol Scaffolds

The pyridine-phenylmethanol scaffold is a versatile pharmacophore that has been explored for a range of biological targets. The introduction of a fluorine atom can significantly modulate the binding affinity, selectivity, and metabolic stability of these compounds, opening up new avenues for therapeutic intervention.

While derivatives of similar scaffolds have been investigated in areas like oncology and infectious diseases, future research will likely focus on expanding the therapeutic potential of fluoropyridine-phenylmethanol compounds to a wider range of disease areas. chemimpex.com The unique electronic properties of the 2-fluoropyridine (B1216828) ring can influence its ability to participate in hydrogen bonding and other non-covalent interactions, making it an attractive motif for targeting enzymes and receptors that have proven challenging for other chemical classes.

Key areas for future exploration include:

Neurodegenerative Diseases: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive candidates for central nervous system (CNS) targets. Fluoropyridine-phenylmethanol derivatives could be designed to modulate targets implicated in diseases such as Alzheimer's and Parkinson's.

Inflammatory and Autoimmune Disorders: The pyridine ring is a common feature in many anti-inflammatory agents. smolecule.com The specific substitution pattern and the presence of fluorine in the fluoropyridine-phenylmethanol scaffold could lead to the discovery of novel inhibitors of kinases and other signaling proteins involved in inflammatory pathways.

Metabolic Diseases: The phenylmethanol portion of the scaffold can be readily modified to mimic natural substrates or ligands, making these compounds suitable for targeting metabolic enzymes and nuclear receptors involved in diseases like diabetes and obesity.

The systematic exploration of these and other biological targets, guided by a deeper understanding of the structure-activity relationships of the fluoropyridine-phenylmethanol scaffold, holds the promise of delivering new and effective therapies for a variety of unmet medical needs.

Development of Advanced In Vitro Models for Comprehensive Biological Evaluation

The translation of promising in vitro activity into in vivo efficacy is a major hurdle in drug discovery. The development and application of more physiologically relevant in vitro models are crucial for a more accurate and predictive preclinical evaluation of drug candidates, including those based on the fluoropyridine-phenylmethanol scaffold.

Traditional 2D cell culture systems often fail to recapitulate the complex microenvironment of tissues and organs in the human body. To address this limitation, the field is moving towards more sophisticated models, such as:

3D Spheroids and Organoids: These three-dimensional cell culture systems more closely mimic the cell-cell and cell-matrix interactions found in vivo. They provide a more accurate platform for assessing the efficacy and toxicity of compounds in a tissue-like context.

Organs-on-a-Chip: These microfluidic devices contain living cells in a micro-engineered environment that simulates the physiological functions of human organs. They can be used to study the pharmacokinetics and pharmacodynamics of a drug candidate in a multi-organ system, providing valuable data on its potential effects in the human body.

High-Content Imaging and Analysis: These automated microscopy and image analysis platforms allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment. This provides a rich dataset for understanding the mechanism of action and potential off-target effects of fluoropyridine-phenylmethanol derivatives.

By employing these advanced in vitro models early in the drug discovery process, researchers can gain a more comprehensive understanding of the biological profile of their compounds, leading to better-informed decisions and a higher likelihood of success in clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.